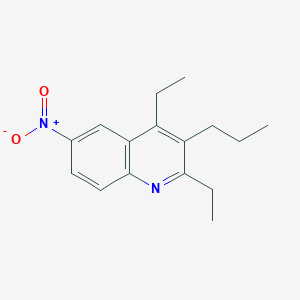
2,4-Diethyl-6-nitro-3-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-6-nitro-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C16H20N2O2 It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-nitro-3-propylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids or bases and proceeds through a cyclization mechanism to form the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity in the large-scale production of quinoline compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethyl-6-nitro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: 2,4-Diethyl-6-amino-3-propylquinoline.
Substitution: Various alkyl or aryl-substituted quinolines.
Cyclization: Fused quinoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethyl-6-nitro-3-propylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-6-nitro-3-propylquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a quinoline structure.
Uniqueness: 2,4-Diethyl-6-nitro-3-propylquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2,4-diethyl-6-nitro-3-propylquinoline |
InChI |
InChI=1S/C16H20N2O2/c1-4-7-13-12(5-2)14-10-11(18(19)20)8-9-16(14)17-15(13)6-3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
LSGTXDWPAWLMDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
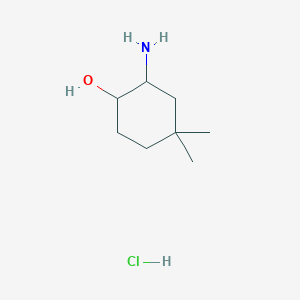
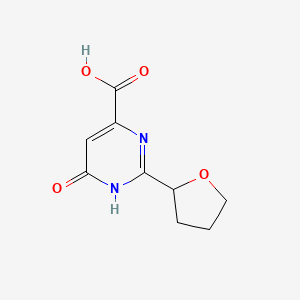
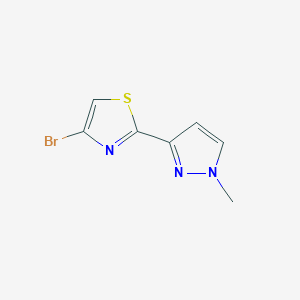
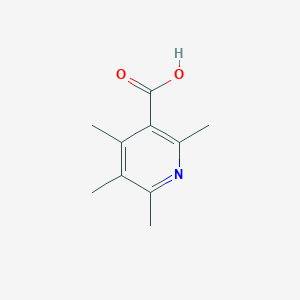
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
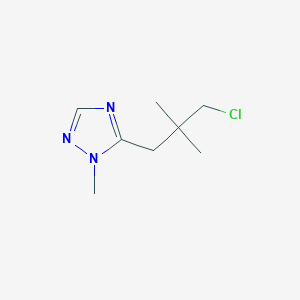



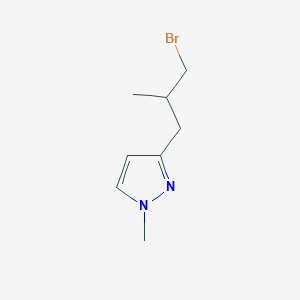

![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)
